4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Compounds similar to 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, particularly those containing dimethylamino pyridine groups, have been utilized as effective catalysts in organic synthesis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been reported as a recyclable catalyst for acylation of inert alcohols under base-free conditions, highlighting the potential of similar compounds in facilitating various organic transformations through a detailed investigation of the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).
Material Science
In material science, derivatives of pyrrole, a core structural component of the queried compound, have been utilized in the development of conducting polymers. A study on poly[bis(pyrrol-2-yl)arylenes] demonstrates the low oxidation potentials of these materials, making them stable in their conducting form, which could suggest applications in electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Medicinal Chemistry
While direct applications in medicinal chemistry for this specific compound were not found, related structures have shown diverse biological activities. The presence of pyridine and pyrrole moieties, as seen in compounds synthesized from similar starting materials, indicates potential for pharmacological exploration. For example, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives were synthesized and showed in vitro antibacterial activity, suggesting the compound could also have potential bioactive properties (Kumar, Kumar, & Nihana, 2017).
Nonlinear Optical Properties
Compounds containing dimethylamino groups have been studied for their nonlinear optical properties. For example, a study on the nonlinear optical absorption of a novel chalcone derivative compound indicates potential applications in optical device technologies such as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014). This suggests that the compound , by virtue of containing similar functional groups, could also exhibit interesting optical properties warranting further investigation.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-24(2)12-5-13-25-18(16-6-3-4-11-23-16)17(20(27)21(25)28)19(26)14-7-9-15(22)10-8-14/h3-4,6-11,18,26H,5,12-13H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCXZHRKDSUQS-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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